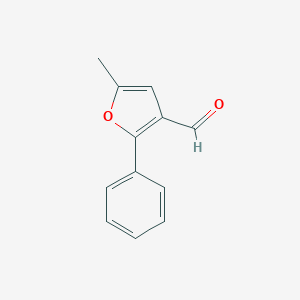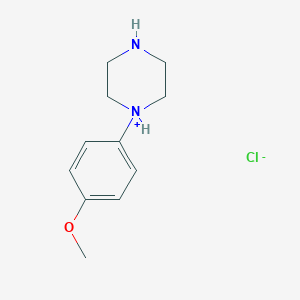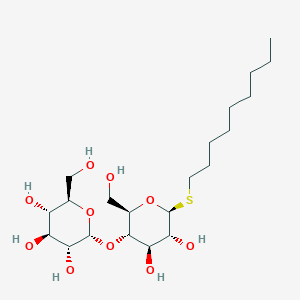
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C8H15BO2 . It is a colorless to light orange or yellow clear liquid . This compound is stabilized with Phenothiazine .
Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is not explicitly mentioned in the search results. For a detailed molecular structure, it is recommended to refer to databases like PubChem .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane may be used in the preparation of aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds . It can also be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Physical And Chemical Properties Analysis
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is a liquid at 20°C . It has a boiling point of 40°C at 20 mmHg and a flash point of 34°C . The compound has a specific gravity of 0.90 and a refractive index of 1.43 .
Scientific Research Applications
Radical Copolymerization with Styrene
Vinylboronic acid pinacol ester (VBpin) is used as a vinyl alcohol-precursor monomer in radical copolymerization with styrene . This process affords vinyl alcohol (VA)–styrene copolymers, which are difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc). The molar mass is controllable by applying RAFT polymerization and the VA composition ratio can be tuned from 11% to 72% .
Synthesis of Conjugated Dendrimers
VBpin is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates. These boronates react with an additional aryl halide to form Π-extended systems. This approach is used to prepare conjugated dendrimers .
Preparation of γ-carbonyl Vinyl Boronates
VBpin is also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
Solubility and Glass-Transition Temperature Evaluation
The solubility and glass-transition temperature of the copolymers synthesized using VBpin as a comonomer are evaluated. These properties are influenced by the composition ratios of the copolymers .
5. Synthesis of Poly(VA-co-St) through C-B Bond Oxidation VBpin is used in the synthesis of poly(VA-co-St) through C-B bond oxidation .
Polymerization Time-Dependent Composition
The polymerization time-dependent composition of poly(VBpin-co-St) is studied using VBpin .
Safety and Hazards
Mechanism of Action
Target of Action
Vinylboronic acid pinacol ester, also known as 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane, is primarily used as a comonomer in radical copolymerization reactions . Its primary targets are other monomers, such as styrene , with which it forms copolymers.
Mode of Action
The compound interacts with its targets through a process of radical copolymerization . This involves the use of vinylboronic acid pinacol ester as a comonomer, followed by post-polymerization oxidation . The resulting copolymers are difficult to synthesize using typical precursor monomers, such as vinyl acetate .
Biochemical Pathways
The key biochemical pathway involved in the action of vinylboronic acid pinacol ester is the polymerization pathway . This pathway involves the formation of copolymers through radical copolymerization, followed by post-polymerization oxidation . The compound’s action affects the molar mass and composition ratio of the resulting copolymers .
properties
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 | |
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | |
CAS RN |
75927-49-0 | |
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

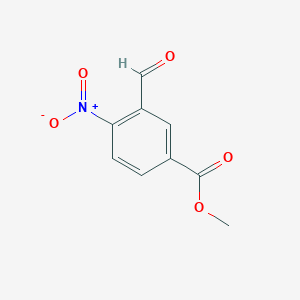





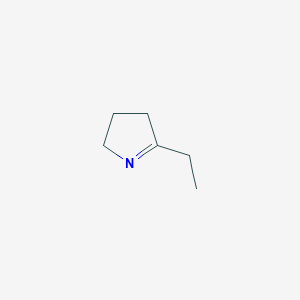
![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
